Butyl hexanoate

概要

説明

Butyl hexanoate, also known as Butyl caproate, is a hexanoate ester obtained by the formal condensation of the carboxy group of hexanoic acid (caproic acid) with butan-1-ol . It is a volatile compound found in apples and peaches . It has a role as a flavouring agent, a human metabolite, a plant metabolite, and an insect attractant .

Synthesis Analysis

Butyl hexanoate can be synthesized by the esterification of hexanoic acid with n-butyl alcohol in a benzene solution in the presence of p-toluene sulfonic acid . It can also be formed in the fermentation of carbohydrates yielding n-butyl alcohol and acetone . Another method involves using solid superacid SO42-/SnO2-SiO2 as a catalyst for the esterification of hexanoic acid and n-butanol .

Molecular Structure Analysis

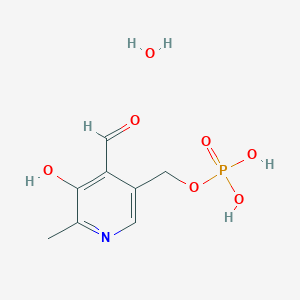

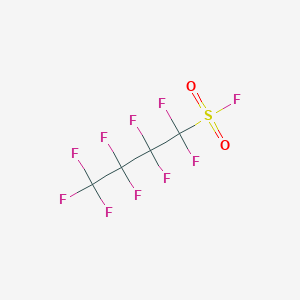

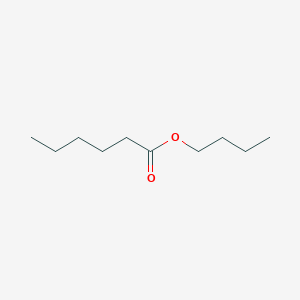

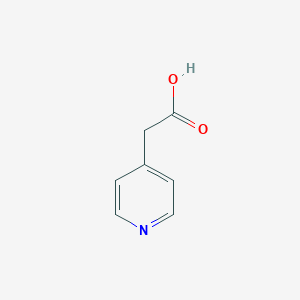

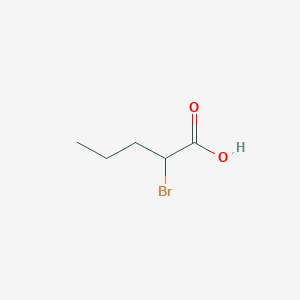

The molecular formula of Butyl hexanoate is C10H20O2 . The IUPAC name is butyl hexanoate . The InChI is 1S/C10H20O2/c1-3-5-7-8-10(11)12-9-6-4-2/h3-9H2,1-2H3 . The Canonical SMILES is CCCCCC(=O)OCCCC .

Physical And Chemical Properties Analysis

Butyl hexanoate has a molecular weight of 172.26 g/mol . It is insoluble in water . The boiling point is 207°C . The refractive index is n20/D 1.416 (lit.) . The density is 0.866 g/mL at 25 °C (lit.) .

科学的研究の応用

Flavouring Agent

Butyl hexanoate is used as a flavouring agent . It is a food additive that is used to improve the taste or odour of a food .

Fragrance in Cosmetics

Due to its pleasant fruity smell, Butyl hexanoate is often used in cosmetics to add fragrance .

Insect Attractant

Butyl hexanoate has been found to act as an insect attractant . It can be used in traps as an odor lure for certain insects like apple maggot flies .

Plant Metabolite

Butyl hexanoate is a plant metabolite . It is produced during a metabolic reaction in plants .

Human Metabolite

Butyl hexanoate is also a human metabolite . It is produced during a metabolic reaction in humans .

Thermodynamic Property Research

Butyl hexanoate is used in thermodynamic property research . It is used in the study of pure compounds with a primary focus on organics .

Food and Beverage Industry

Butyl hexanoate is used in the food and beverage industry due to its fruity flavor . It is one of the main volatile compounds found in apples .

Cleaning Products

Butyl hexanoate is used in cleaning products . Its pleasant smell helps to mask the harsh chemical odors of cleaning products .

作用機序

Target of Action

Butyl hexanoate, also known as butyl caproate, is an aliphatic ester . It is primarily used as a flavoring agent . The primary targets of butyl hexanoate are the olfactory receptors in the human nose, which detect its fruity aroma .

Mode of Action

The mode of action of butyl hexanoate is through its interaction with olfactory receptors. When inhaled, the compound binds to these receptors, triggering a signal transduction pathway that results in the perception of a fruity smell .

Biochemical Pathways

The biochemical pathways involved in the perception of smell are complex and involve a series of signal transduction events. When butyl hexanoate binds to an olfactory receptor, it triggers a cascade of biochemical reactions that ultimately result in the generation of a nerve impulse. This impulse is then transmitted to the brain, where it is interpreted as a fruity smell .

Pharmacokinetics

The pharmacokinetics of butyl hexanoate, like other volatile compounds, is largely determined by its volatility. Upon inhalation, it is rapidly absorbed through the mucous membranes in the nose and quickly reaches the olfactory receptors. Its bioavailability is therefore high. Due to its volatility, it is also rapidly eliminated from the body through exhalation .

Result of Action

The primary result of the action of butyl hexanoate is the perception of a fruity smell. This makes it a valuable compound in the food and beverage industry, where it is used to enhance the flavor of various products .

Action Environment

The action of butyl hexanoate can be influenced by various environmental factors. For example, its volatility and therefore its ability to reach the olfactory receptors can be affected by temperature and humidity. Furthermore, the presence of other volatile compounds can influence the perception of its smell, as they may compete for binding to the same olfactory receptors .

Safety and Hazards

Butyl hexanoate has low toxicity by ingestion and skin contact . It is a skin irritant . When heated to decomposition, it emits acrid smoke and irritating fumes . It is combustible and vapors are heavier than air and may spread along floors . It forms explosive mixtures with air on intense heating .

Relevant Papers

The paper “Reactive Extraction for Synthesizing Long Chain Ester Butyl Hexanoate Intensified by Deep Eutectic Solvent” discusses the synthesis of Butyl hexanoate . Another paper titled “Catalytic Synthesis of Butyl Hexanoate” also discusses its synthesis .

特性

IUPAC Name |

butyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-5-7-8-10(11)12-9-6-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRPDTXKGSIXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060824 | |

| Record name | Hexanoic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a pineapple odour | |

| Record name | Butyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Butyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/219/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

208.00 °C. @ 760.00 mm Hg | |

| Record name | Butyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.8623 | |

| Record name | Butyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/219/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

Butyl hexanoate | |

CAS RN |

626-82-4 | |

| Record name | Butyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl hexanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL HEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBK588Q27T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-68.4 °C | |

| Record name | Butyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040211 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does butyl hexanoate influence insect behavior?

A1: Butyl hexanoate acts as a kairomone, a chemical signal that benefits the receiver (insect) at the expense of the emitter (plant). [, ] Research shows that butyl hexanoate is a significant component of the volatile profile emitted by ripe apples, attracting various insects, including the apple maggot fly (Rhagoletis pomonella). [, ]

Q2: What is the mechanism behind butyl hexanoate's attractiveness to insects?

A2: While the exact mechanism remains unclear, research suggests that butyl hexanoate stimulates specific olfactory receptors on insect antennae. [, ] Studies using electroantennograms (EAG) have demonstrated that butyl hexanoate elicits strong responses in the antennae of various insect species, indicating its detection and potential role in host plant recognition. [, ]

Q3: How is butyl hexanoate utilized in pest control strategies?

A3: Butyl hexanoate serves as an effective attractant in traps designed for monitoring and controlling insect populations. [, , ] When combined with sticky traps or insecticidal agents, butyl hexanoate lures effectively intercept and eliminate targeted insect pests, such as apple maggot flies, in agricultural settings. [, , ]

Q4: What is the molecular formula and weight of butyl hexanoate?

A4: The molecular formula of butyl hexanoate is C10H20O2, and its molecular weight is 172.27 g/mol.

Q5: How is butyl hexanoate synthesized?

A5: Butyl hexanoate is typically synthesized through the esterification reaction of hexanoic acid and n-butanol. [, , , , , ] Various catalysts, including solid acid catalysts like H3PW12O40/PANI and H3PW12O40/ZrO2-WO3, have been investigated to enhance the efficiency of this synthesis. [, , , , , ]

Q6: Does the structure of butyl hexanoate impact its attractiveness to insects?

A6: Yes, research suggests that the structure of butyl hexanoate plays a crucial role in its attractiveness to insects. [] Studies have shown that specific structural features, such as chain length and branching, significantly influence the electrophysiological and behavioral responses of insects to various esters, including butyl hexanoate. []

Q7: How is butyl hexanoate detected and quantified in different matrices?

A7: Common analytical techniques for butyl hexanoate analysis include gas chromatography (GC) coupled with mass spectrometry (MS) or olfactometry (O). [, , , ] These methods enable the separation, identification, and quantification of butyl hexanoate in complex mixtures, such as fruit extracts or fermented beverages. [, , , ]

Q8: What are the key considerations for quality control of butyl hexanoate?

A8: Quality control measures for butyl hexanoate primarily focus on its purity and aroma profile. [] Analytical techniques like GC-MS are essential for verifying the absence of impurities and ensuring the desired olfactory characteristics of the compound. []

Q9: What is the environmental impact of butyl hexanoate?

A9: While butyl hexanoate is generally considered to have low toxicity, its widespread use as a fragrance and flavoring agent necessitates careful consideration of its environmental fate and potential for bioaccumulation. [] Research on the biodegradability and ecotoxicological effects of butyl hexanoate is crucial for developing sustainable practices and minimizing any negative impacts on the environment. []

Q10: Are there sustainable alternatives to butyl hexanoate?

A10: Research is ongoing to explore sustainable alternatives to butyl hexanoate, particularly in applications where its biodegradability or ecotoxicological profile might be a concern. [] Potential alternatives include naturally derived esters from renewable sources or synthetic esters designed for improved biodegradability and reduced environmental impact. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine](/img/structure/B146074.png)

![1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one](/img/structure/B146090.png)